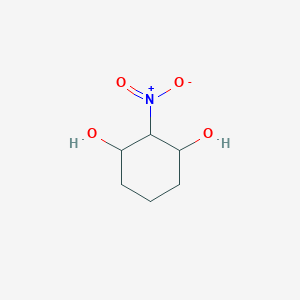

2-Nitrocyclohexane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitrocyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h4-6,8-9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOARHLBZNDZIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312933 | |

| Record name | 2-nitrocyclohexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38150-01-5 | |

| Record name | NSC264406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitrocyclohexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Nitrocyclohexane 1,3 Diol and Its Derivatives

Established Synthetic Pathways

Cyclization Reactions (e.g., Glutaraldehyde (B144438) with Nitromethane)

The most well-documented method for synthesizing 2-nitrocyclohexane-1,3-diol is the condensation of glutaraldehyde (also known as pentanedial) with nitromethane (B149229). capes.gov.br This reaction proceeds under basic conditions and is an example of a nitroaldol or Henry reaction. researchgate.net The process involves the deprotonation of nitromethane by a base, such as sodium hydroxide (B78521), to form a nitronate ion. vulcanchem.com This nucleophilic ion then attacks the carbonyl groups of glutaraldehyde, leading to the formation of β-nitro alcohols, which subsequently cyclize to create the six-membered cyclohexane (B81311) ring. vulcanchem.com

The reaction is typically carried out in a solvent like methanol (B129727) at a controlled temperature of 0–5°C to manage the exothermic nature of the reaction and minimize side products. vulcanchem.comorgsyn.org Yields for this cyclization are generally reported to be in the range of 50-68%. vulcanchem.comcdnsciencepub.com Purification of the crude product often involves neutralization with a cation-exchange resin and subsequent recrystallization. vulcanchem.comethz.ch The resulting product, trans,trans-2-nitrocyclohexane-1,3-diol, has a stable chair conformation with the three substituents in equatorial positions. cdnsciencepub.com

Table 1: Reaction Parameters for the Cyclization of Glutaraldehyde and Nitromethane

| Parameter | Conditions | Impact on Yield |

| Base | Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) | Catalyzes the deprotonation of nitromethane, essential for the reaction to proceed. |

| Solvent | Methanol or ethanol (B145695) | Provides a suitable medium for the reaction and helps to control the temperature. |

| Temperature | 0–5°C | Helps to control the exothermicity of the reaction and minimize side reactions. |

| Purification | Cation-exchange resins (e.g., Amberlite IR-120), solvent extraction, or column chromatography | Removes impurities and isolates the desired product. |

| Typical Yield | 54–68% |

Transformations from Related Precursors

Derivatives of 2-nitrocyclohexane-1,3-diol can be synthesized through various transformations of the parent compound or related precursors. For instance, the hydroxyl groups of trans,trans-2-nitrocyclohexane-1,3-diol can be methylated using diazomethane (B1218177) to yield monomethyl and dimethyl ethers. cdnsciencepub.com Similarly, acetylation of the diol with acetic anhydride (B1165640) produces the corresponding diacetate derivative. orgsyn.orgcdnsciencepub.com

Another approach involves the synthesis of a sulfonyl-protected derivative, 2-(4-methylphenylsulfonyl)-2-nitrocyclohexane-1,3-diol, through the condensation of 1-methyl-4-[(nitromethyl)sulfonyl]benzene and pentanedial. researcher.life This method provides an alternative strategy for introducing the nitro group. Furthermore, the nitro group itself can be reduced to an amine via catalytic hydrogenation, opening pathways to aminocyclohexanetriol derivatives. vulcanchem.com

Dehydroacetylation of the diacetate of 2-nitrocyclohexane-1,3-diol can lead to the formation of 3-acetoxy-2-nitrocyclohexene, a useful intermediate. cdnsciencepub.com Additionally, oxidation of the diol can yield the corresponding ketone or carboxylic acid derivatives. vulcanchem.com These transformations highlight the versatility of 2-nitrocyclohexane-1,3-diol as a starting material for a range of substituted cyclohexane compounds. cdnsciencepub.comcdnsciencepub.com

Advanced Methodologies in Stereoselective Synthesis

The development of stereoselective methods is crucial for accessing specific isomers of 2-nitrocyclohexane-1,3-diol and its derivatives, which is often a requirement for biologically active compounds.

Organocatalytic Approaches (e.g., Michael Addition, Henry Reaction)

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of nitrocyclohexane (B1678964) derivatives. Chiral primary amines derived from Cinchona alkaloids, in the presence of an acidic co-catalyst, have been successfully employed to promote the one-pot synthesis of highly decorated chiral 2-nitro-cyclohexane carboxylic esters. researchgate.net This reaction proceeds through a cascade of Michael additions. researchgate.netsci-hub.se

The use of microwave irradiation in these organocatalytic reactions has been shown to significantly shorten reaction times and improve diastereoselectivity. researchgate.net For example, a double Michael addition of a nitroacrylate and an α,β-unsaturated ketone, catalyzed by a Cinchona-derived primary amine, can yield chiral cyclohexanone (B45756) derivatives with high enantiomeric excess. researchgate.net Another example is the double Michael cascade reaction between a nitroalkene and an unsaturated ester, catalyzed by a bifunctional tertiary amine-thiourea derived from a Cinchona alkaloid, to construct the tetracyclic core of lycorine-type alkaloids. sci-hub.senus.edu.sg This reaction produces a nitrocyclohexane intermediate in high yield and with excellent enantioselectivity. sci-hub.senus.edu.sg

The asymmetric Henry reaction, another cornerstone of organocatalysis, can be used to stereoselectively form C-C bonds in the synthesis of nitro alcohols. While direct application to 2-nitrocyclohexane-1,3-diol synthesis is less documented, the principles are highly relevant for creating chiral nitro-functionalized cyclic systems. psu.edusci-hub.se

Table 2: Examples of Organocatalytic Approaches

| Reaction Type | Catalyst System | Substrates | Product | Key Features |

| Cascade Michael/Michael Addition | Cinchona alkaloid-derived bifunctional tertiary amine-thiourea | Nitroalkene and unsaturated ester | Nitrocyclohexane derivative | High yield (95%), high enantiomeric excess (90% ee), and good diastereoselectivity (12:1 dr). sci-hub.senus.edu.sg |

| One-pot Cascade Reaction | Cinchona alkaloid-derived primary amines with an acidic co-catalyst | (E)-β-substituted-β-nitroacrylates and α,β-unsaturated ketones | Highly decorated chiral 2-nitro-cyclohexane carboxylic esters | Good yields, high enantiomeric excess (up to 94% ee), and improved diastereoselectivity with microwave irradiation. researchgate.net |

Metal-Catalyzed Transformations

Metal catalysts also play a significant role in the synthesis of nitrocyclohexane derivatives, although specific examples for 2-nitrocyclohexane-1,3-diol are less common. However, related transformations demonstrate the potential of this approach. For instance, copper(II)-complexes with bis(oxazoline) ligands have been used to catalyze diastereoselective Henry reactions of nitromethane with aldehydes, which is a key step in building chiral nitro-alcohol structures. researchgate.net

Lithium aluminum hydride (LiAlH₄) has been reported as a catalyst for the nitroaldol reaction to form 2-nitroalkanols under mild, solvent-free conditions. researchgate.net The careful control of reaction conditions, such as low temperature and high dilution, prevents the reduction of the nitro group. researchgate.net While not a direct synthesis of the target diol, these metal-mediated methods offer alternative pathways for constructing the nitro-alcohol functionality present in 2-nitrocyclohexane-1,3-diol.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful approach for asymmetric synthesis. ru.nl A notable example is the enantioselective saponification of the diacetate of 2-nitrocyclohexane-1,3-diol using pig liver esterase (PLE). orgsyn.orgethz.ch This kinetic resolution yields an optically active monoacetate, (1S,2S,3R)-3-hydroxy-2-nitrocyclohexyl acetate (B1210297), in high enantiomeric purity. orgsyn.orgethz.ch

Aldolases, a class of enzymes that catalyze aldol (B89426) additions, have also been employed in chemoenzymatic cascades to produce nitrocyclitols. core.ac.uk For instance, fructose-1,6-biphosphate aldolase (B8822740) (RAMA) can catalyze the nitroaldol cyclization between a masked 3-hydroxy-4-nitrobutyraldehyde and dihydroxyacetone phosphate (B84403) (DHAP) to generate a nitrocyclohexane derivative. rsc.org This approach leverages the stereocontrol of the enzyme to create specific stereoisomers. core.ac.ukrsc.org

Biocatalysis, using whole cells or isolated enzymes, is a growing field for the synthesis of chiral molecules. nih.gov Alcohol dehydrogenases (ADHs), for example, are widely used for the asymmetric reduction of ketones to chiral alcohols. nih.govacs.org While direct application to 2-nitrocyclohexane-1,3-diol is not extensively reported, the principles of using enzymes like hydrolases, oxidoreductases, and lyases offer significant potential for developing green and highly selective synthetic routes to this compound and its derivatives. mdpi.comfrontiersin.org

Table 3: Chemoenzymatic and Biocatalytic Approaches

| Enzyme/Method | Reaction Type | Substrate | Product | Key Features |

| Pig Liver Esterase (PLE) | Enantioselective saponification (Kinetic Resolution) | (1R,2r,3S)-3-Acetoxy-2-nitrocyclohexyl acetate | (1S,2S,3R)-3-Hydroxy-2-nitrocyclohexyl acetate | Produces optically active monoacetate with high enantiomeric purity. orgsyn.orgethz.ch |

| Fructose-1,6-biphosphate aldolase (RAMA) | Chemoenzymatic nitroaldol cyclization | Masked 3-hydroxy-4-nitrobutyraldehyde and dihydroxyacetone phosphate (DHAP) | Nitrocyclohexane derivative | Enzyme-catalyzed C-C bond formation with stereocontrol. rsc.org |

Derivatization Strategies

The strategic derivatization of 2-nitrocyclohexane-1,3-diol serves as a valuable model for synthetic and stereochemical studies, particularly relevant to the more complex chemistry of nitro sugars. cdnsciencepub.com The presence of hydroxyl and nitro functionalities on the cyclohexane ring allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These transformations include alkylation, acylation, etherification, and halogenation, which modify the parent diol to explore its chemical space and potential applications.

Alkylation and Arylation Reactions

Alkylation and arylation reactions target the hydroxyl groups of 2-nitrocyclohexane-1,3-diol, converting them into the corresponding ethers. These reactions are fundamental for altering the polarity and reactivity of the molecule.

Detailed research has explored the methylation and benzylation of trans,trans-2-nitrocyclohexane-1,3-diol. Methylation has been successfully achieved using diazomethane, which can yield both mono- and di-methylated products depending on the reaction conditions. cdnsciencepub.com The formation of the monomethyl ether is a key step, and this product can be further functionalized. cdnsciencepub.com Benzylation, another important alkylation, has been performed to yield dibenzyl ethers. cdnsciencepub.com

These alkylation strategies are crucial for protecting the hydroxyl groups or for introducing specific functionalities that can influence the molecule's stereochemistry and subsequent reactivity. For instance, the conversion to ethers can prevent the formation of nitronates under basic conditions, which might otherwise lead to elimination reactions. cdnsciencepub.com

Table 1: Alkylation Reactions of trans,trans-2-Nitrocyclohexane-1,3-diol

| Starting Material | Reagent(s) | Product(s) | Citation |

|---|---|---|---|

| trans,trans-2-Nitrocyclohexane-1,3-diol | Diazomethane | Monomethyl ether, Dimethyl ether | cdnsciencepub.com |

Acylation and Etherification Protocols

Acylation and etherification provide essential pathways for the protection of the hydroxyl groups in 2-nitrocyclohexane-1,3-diol, which is often a necessary step before performing other chemical transformations.

Acylation: The diacetate of trans,trans-2-nitrocyclohexane-1,3-diol is a commonly used derivative. cdnsciencepub.com Acylation is typically achieved using an acylating agent like acetic anhydride or acetyl chloride in the presence of a base. This conversion of hydroxyl groups to esters protects them from undesired reactions and can also influence the conformational preference of the cyclohexane ring.

Etherification: As mentioned previously, etherification is a key strategy for modifying the diol. The synthesis of the monomethyl ether, dimethyl ether, and dibenzyl ether of trans,trans-2-nitrocyclohexane-1,3-diol has been reported. cdnsciencepub.com Methylation with diazomethane is one specific method employed. cdnsciencepub.com The formation of these ethers is significant as it alters the molecule's solubility and electronic properties and prevents side reactions associated with the free hydroxyl groups. cdnsciencepub.com For example, the dimethyl ether derivative shows different reactivity in subsequent halogenation reactions compared to the parent diol. cdnsciencepub.com

Table 2: Acylation and Etherification of trans,trans-2-Nitrocyclohexane-1,3-diol

| Reaction Type | Starting Material | Reagent(s) | Product | Citation |

|---|---|---|---|---|

| Acylation | trans,trans-2-Nitrocyclohexane-1,3-diol | Acetic Anhydride (or similar) | trans,trans-2-Nitrocyclohexane-1,3-diol diacetate | cdnsciencepub.com |

| Etherification | trans,trans-2-Nitrocyclohexane-1,3-diol | Diazomethane | Monomethyl ether of 2-nitrocyclohexane-1,3-diol | cdnsciencepub.com |

| Etherification | trans,trans-2-Nitrocyclohexane-1,3-diol | Diazomethane | Dimethyl ether of 2-nitrocyclohexane-1,3-diol | cdnsciencepub.com |

Halogenation and Other Functional Group Interconversions

The conversion of the hydroxyl and nitro groups into other functionalities is a cornerstone of synthetic organic chemistry, expanding the molecular diversity derivable from 2-nitrocyclohexane-1,3-diol. vanderbilt.eduimperial.ac.uk

Halogenation: The introduction of halogen atoms can create valuable synthetic intermediates. Bromination of trans,trans-2-nitrocyclohexane-1,3-diol and its dimethyl ether derivative has been investigated. cdnsciencepub.com The reaction of the parent diol with bromine under specific conditions leads to the formation of a bromonitro diol. cdnsciencepub.com When the dimethyl ether derivative is used as the starting material, a different brominated compound is obtained. cdnsciencepub.com The conversion of hydroxyl groups to halides is a common functional group interconversion, often accomplished using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). vanderbilt.edu

Other Interconversions: Beyond halogenation, other transformations have been explored. These include dehydration and dehydroacetylation reactions, which lead to the formation of nitroolefins like 3-substituted 2-nitrocyclohexenes. cdnsciencepub.com For example, the treatment of the diacetate of the parent diol with ammonia (B1221849) can afford different products through elimination and substitution pathways. cdnsciencepub.com The nitro group itself can be transformed; for instance, it can be reduced to an amine, although this specific conversion for 2-nitrocyclohexane-1,3-diol is not detailed in the provided context. Generally, the reduction of nitro groups is a well-established transformation. imperial.ac.uk

Table 3: Halogenation and Other Interconversions of 2-Nitrocyclohexane-1,3-diol Derivatives

| Starting Material | Reagent(s)/Conditions | Product Type | Specific Product Example | Citation |

|---|---|---|---|---|

| trans,trans-2-Nitrocyclohexane-1,3-diol | Bromine | Bromonitro compound | Bromonitro diol | cdnsciencepub.com |

| Dimethyl ether of trans,trans-2-nitrocyclohexane-1,3-diol | Bromine | Bromonitro compound | Brominated dimethyl ether derivative | cdnsciencepub.com |

| trans,trans-2-Nitrocyclohexane-1,3-diol diacetate | Base (e.g., Ammonia) | Dehydroacetylation | 3-acetoxy-2-nitrocyclohexene | cdnsciencepub.com |

Stereochemical Analysis and Conformational Studies of 2 Nitrocyclohexane 1,3 Diol

Configurational Isomerism

The presence of multiple chiral centers in 2-nitrocyclohexane-1,3-diol results in the existence of several stereoisomers. These isomers are categorized based on their diastereomeric and enantiomeric relationships.

The relative orientation of the hydroxyl and nitro groups on the cyclohexane (B81311) ring leads to the formation of diastereomers, which can be broadly classified as cis and trans isomers. lardbucket.orglibretexts.org The synthesis of 2-nitrocyclohexane-1,3-diol, typically achieved through the condensation of glutaraldehyde (B144438) with nitromethane (B149229), often yields a mixture of these diastereomers. researchgate.netnih.gov

One of the well-studied isomers is the trans,trans-2-nitrocyclohexane-1,3-diol. cdnsciencepub.comcdnsciencepub.com In this configuration, the two hydroxyl groups and the nitro group all have a specific spatial relationship. Research has also identified a cis,trans isomer, specifically the racemic 1r,2c,3t-isomer, which was obtained through the base-catalyzed epimerization of the trans,trans isomer. cdnsciencepub.com The formation of various diastereomers, including cis,cis and cis,trans isomers, has been noted in the reaction mixture of the nitromethane cyclization of glutaraldehyde. cdnsciencepub.com

The separation and characterization of these diastereomers are crucial for understanding their individual properties. Techniques like silica (B1680970) gel chromatography have been employed to separate these isomers. The reaction of dialdehyde (B1249045) with nitromethane and benzylamine (B48309) has been shown to produce two diastereomers in a 70:30 ratio, which differ in the orientation of a silyloxy group at the 5-position. nih.gov

| Isomer Configuration | Context of Observation | Reference |

|---|---|---|

| trans,trans | Starting material for synthetic transformations. | cdnsciencepub.comcdnsciencepub.com |

| cis,trans (racemic 1r,2c,3t) | Obtained via base-catalyzed epimerization of the trans,trans isomer. | cdnsciencepub.com |

| cis,cis and cis,trans | Observed as minor products in the nitromethane cyclization of glutaraldehyde. | cdnsciencepub.com |

| (2r,5s) and (2r,5r) | Diastereomers of a silyloxy-substituted derivative formed in a 70:30 ratio. | nih.gov |

Each diastereomer of 2-nitrocyclohexane-1,3-diol with chiral centers can exist as a pair of enantiomers, which are non-superimposable mirror images. The synthesis from achiral starting materials without a chiral influence typically results in a racemic mixture of these enantiomers. researchgate.net For instance, one specific stereoisomer is designated as (1R,2R,3S)-2-nitrocyclohexane-1,3-diol. vulcanchem.combldpharm.com

The separation of these enantiomers, known as chiral resolution, is essential for studying their distinct biological activities and for applications in asymmetric synthesis. While the direct chiral resolution of 2-nitrocyclohexane-1,3-diol is not extensively detailed in the provided results, the synthesis of enantiomerically pure related compounds has been achieved. For example, lipase-catalyzed kinetic resolution has been successfully used to separate enantiomers of related cyclohexanol (B46403) derivatives. This method relies on the differential rate of reaction of the two enantiomers with an enzyme. rsc.org

Strategies for obtaining enantiomerically pure compounds often involve either separating a racemic mixture or using enantioselective synthesis methods. Enantioselective synthesis aims to produce a single enantiomer preferentially. This can be achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. sci-hub.se For example, chiral bis(oxazoline) copper(II) complexes have been used in diastereoselective Henry reactions to produce chiral nitro alcohols. researchgate.net

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Lipase-Catalyzed Kinetic Resolution | Enzymatic method to separate enantiomers based on differential reaction rates. | Resolution of racemic cyclohexanol acetates and chloroacetates. | rsc.org |

| Enantioselective Synthesis | Use of chiral catalysts or auxiliaries to preferentially form one enantiomer. | Diastereoselective Henry reactions using chiral bis(oxazoline) copper(II) complexes. | researchgate.net |

| Catalyst-Controlled Kinetic Resolution | A chiral catalyst differentiates between enantiomers of a racemic starting material. | Cross-coupling reactions of sec-alkylmetallic reagents. | nih.gov |

Diastereomeric Relationships (cis/trans Isomers)

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in 2-nitrocyclohexane-1,3-diol is not planar and adopts various three-dimensional conformations to minimize steric and torsional strain. The most stable of these are the chair conformations.

The cyclohexane ring in 2-nitrocyclohexane-1,3-diol primarily exists in a chair conformation. vulcanchem.com This conformation allows for the substituents to be in either axial or equatorial positions. The ring can undergo a "ring flip," a process where one chair conformation converts into another. youtube.com During this inversion, axial substituents become equatorial, and equatorial substituents become axial. youtube.com The relative stability of the two chair conformers determines the conformational equilibrium of the molecule. For disubstituted cyclohexanes, the conformer with the bulkier group in the equatorial position is generally more stable. libretexts.org

The preferred conformation of 2-nitrocyclohexane-1,3-diol is dictated by a balance of steric and electronic effects. In the trans,trans isomer, a conformation with all three substituents in equatorial positions is expected to be highly favored to minimize 1,3-diaxial interactions, which are a source of significant steric strain. cdnsciencepub.comlibretexts.org For instance, in the (1R,3S)-2-nitrocyclohexane-1,3-diol isomer, the cyclohexane ring adopts a chair conformation where the nitro group is in an axial position, and the hydroxyl groups are in equatorial positions to minimize steric strain. vulcanchem.com

The presence of the electron-withdrawing nitro group can also have electronic effects that influence the ring's conformation, although steric factors are often dominant in determining the most stable chair form.

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in stabilizing certain conformations. ck12.orgrsc.orgtardigrade.in In 2-nitrocyclohexane-1,3-diol, a hydrogen bond can form between one of the hydroxyl groups and the oxygen atoms of the nitro group. ck12.org This is analogous to the intramolecular hydrogen bonding observed in o-nitrophenol. For such an interaction to occur, the molecule must adopt a conformation that brings the hydroxyl and nitro groups into close proximity. The formation of a stable six-membered ring through hydrogen bonding is a common stabilizing feature in molecules with appropriately positioned functional groups. ck12.org This intramolecular hydrogen bond can influence the conformational equilibrium by stabilizing a chair or even a boat conformation that might otherwise be less favorable.

Reaction Mechanisms and Reactivity Profiles of 2 Nitrocyclohexane 1,3 Diol

Mechanism of Nitronate Formation and Reactivity

The presence of the electron-withdrawing nitro group significantly increases the acidity of the hydrogen atom on the same carbon (the α-carbon). arkat-usa.org This allows for deprotonation by a base to form a resonance-stabilized nitronate anion. arkat-usa.org The formation of nitronates from nitroalkanes is a fundamental step in many carbon-carbon bond-forming reactions. arkat-usa.org

The generation of the nitronate from 2-nitrocyclohexane-1,3-diol and its derivatives has been confirmed and studied using UV spectroscopy. cdnsciencepub.com In the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, a characteristic UV absorption peak for the nitronate appears. cdnsciencepub.com However, the formation of the nitronate from 2-nitrocyclohexane-1,3-diol is noted to be somewhat impeded, likely due to steric factors, requiring strongly alkaline conditions for reactions like bromination to proceed via the nitronate intermediate. cdnsciencepub.com

Nitronate ions are valuable nucleophilic intermediates. thieme-connect.de Their most notable reaction is the nitroaldol or Henry Reaction, which is, in fact, the key reaction used to synthesize 2-nitrocyclohexane-1,3-diol itself from glutaric dialdehyde (B1249045) and nitromethane (B149229). vulcanchem.com In this synthesis, the nitronate of nitromethane attacks the aldehyde groups, leading to a cyclization that forms the substituted cyclohexane (B81311) ring. vulcanchem.com Although the nitronate is crucial for synthesis, it is often a transient intermediate, as nitronates can be labile and decompose in acidic or basic conditions. thieme-connect.de

Nucleophilic Substitution and Elimination Pathways

The hydroxyl groups and the nitro group on the cyclohexane ring open pathways for both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The two hydroxyl groups on 2-nitrocyclohexane-1,3-diol can undergo typical alcohol reactions, such as esterification and etherification. These reactions substitute the hydrogen of the hydroxyl group or the entire group itself.

Esterification: Treatment with acetic anhydride (B1165640) can convert the hydroxyl groups into acetate (B1210297) esters, yielding 2-nitrocyclohexane-1,3-diacetate. cdnsciencepub.com This diacetate is often used as a substrate for further reactions, such as elimination. cdnsciencepub.com

Etherification: In the presence of a base, the hydroxyl groups can be converted to alkoxides, which can then react with alkyl halides (like methyl iodide) to form ether derivatives. Studies have described the synthesis of dimethyl and dibenzyl ethers of 2-nitrocyclohexane-1,3-diol. cdnsciencepub.com

Interactive Data Table: Nucleophilic Substitution Reactions

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| Esterification | Acetic Anhydride, H₂SO₄ (cat.) | (1R,2r,3S)-3-Acetoxy-2-nitrocyclohexyl acetate | , cdnsciencepub.com, orgsyn.org |

| Etherification | Diazomethane (B1218177) | Monomethyl ether of 2-nitrocyclohexane-1,3-diol | cdnsciencepub.com |

| Etherification | Alkyl Halides, Base | Ether derivatives (e.g., dimethyl ether) | , cdnsciencepub.com |

Elimination Pathways: Elimination reactions of substituted cyclohexanes are highly dependent on the stereochemical arrangement of the leaving group and a hydrogen atom on an adjacent carbon (a β-hydrogen). For an E2 elimination to occur, a rigid anti-periplanar (diaxial) conformation between the leaving group and a β-hydrogen is strongly preferred. libretexts.orgchemistrysteps.com

In the case of 2-nitrocyclohexane-1,3-diol derivatives, elimination of water (dehydration) or a derivative like acetic acid (dehydroacetylation) leads to the formation of a double bond, resulting in a nitroalkene. cdnsciencepub.com The dehydroacetylation of trans,trans-2-nitrocyclohexane-1,3-diol diacetate with sodium bicarbonate has been shown to efficiently produce 3-acetoxy-2-nitrocyclohexene. cdnsciencepub.com This reaction proceeds through the elimination of a molecule of acetic acid, forming an α,β-unsaturated nitro compound. cdnsciencepub.com These nitroolefin intermediates can then undergo further transformations, such as nucleophilic addition. cdnsciencepub.com

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. mvpsvktcollege.ac.in Common examples include 1,2-shifts in carbocation intermediates, such as in the Pinacol rearrangement of 1,2-diols. mvpsvktcollege.ac.inchemistrysteps.com This specific reaction involves the protonation of a hydroxyl group, loss of water to form a carbocation, and subsequent migration of an adjacent alkyl or aryl group to yield a ketone. chemistrysteps.com

While rearrangement reactions are a significant class of transformations in organic chemistry, specific examples involving the skeletal or functional group rearrangement of 2-nitrocyclohexane-1,3-diol are not widely documented in the surveyed scientific literature. The structural nature of this compound as a 1,3-diol does not make it a direct candidate for the classic Pinacol rearrangement.

Oxidative and Reductive Transformations of the Nitro Group

The nitro group is highly versatile and can be readily transformed through both reduction and oxidation, providing pathways to other important functional groups.

Reductive Transformations: The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. msu.edu This can be achieved using various reducing agents and conditions.

Catalytic Hydrogenation: The most widely cited method for reducing the nitro group in 2-nitrocyclohexane-1,3-diol is catalytic hydrogenation. vulcanchem.com Using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C) in a solvent like ethanol (B145695) effectively reduces the nitro group to yield (1R,2R,3S)-2-aminocyclohexane-1,3-diol. vulcanchem.com This amino diol is a valuable precursor for bioactive molecules. vulcanchem.com

Other Reducing Agents: A wide array of reagents has been developed for nitro group reduction, often with enhanced chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functionalities. rsc.orgorganic-chemistry.org These include metal-free systems like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine or combinations like potassium borohydride (B1222165) (KBH₄) and iodine (I₂). organic-chemistry.org

Interactive Data Table: Reduction of the Nitro Group

| Reagent(s) | Product | Reference(s) |

|---|---|---|

| H₂/Pd-C | 2-Aminocyclohexane-1,3-diol | vulcanchem.com, |

| HSiCl₃, Tertiary Amine | Corresponding Amine | organic-chemistry.org |

| KBH₄, I₂ | Corresponding Amine | organic-chemistry.org |

| (Ph₃P)₃RuCl₂, Zn/water | Corresponding Amine | organic-chemistry.org |

Oxidative Transformations: While direct oxidation of the nitro group is less common, the conversion of a nitroalkane to a carbonyl compound via its nitronate is a well-established oxidative process known as the Nef reaction. thieme-connect.de The reaction involves the formation of the nitronate salt with a base, followed by acidification, which hydrolyzes the intermediate nitronic acid to a ketone or aldehyde and dinitrogen monoxide. thieme-connect.de This provides a method to effectively convert the nitro-substituted carbon of 2-nitrocyclohexane-1,3-diol into a carbonyl group, leading to a ketodiol.

It is also important to note that the hydroxyl groups of 2-nitrocyclohexane-1,3-diol are susceptible to oxidation. vulcanchem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the secondary alcohols to form the corresponding dione.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitrocyclohexane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-nitrocyclohexane-1,3-diol in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of its stereochemistry.

¹H NMR spectral data for a derivative, (1S,2S,3R)-3-hydroxy-2-nitrocyclohexyl acetate (B1210297), reveals characteristic signals that help in assigning the relative configuration of the substituents on the cyclohexane (B81311) ring. orgsyn.orgethz.ch For instance, the proton attached to the carbon bearing the nitro group (H-2) typically appears as a triplet of triplets, indicating coupling to adjacent axial and equatorial protons. cdnsciencepub.com The protons on the carbons with hydroxyl groups (H-1 and H-3) also show complex multiplicity due to their various couplings. cdnsciencepub.com

Key ¹H NMR findings for a related monoacetate derivative are summarized below. orgsyn.orgethz.ch The data indicates a complex pattern of overlapping multiplets for the cyclohexane ring protons, with distinct signals for the acetate methyl group and the hydroxyl proton. orgsyn.orgethz.ch

Table 1: ¹H NMR Data for (1S,2S,3R)-3-hydroxy-2-nitrocyclohexyl acetate orgsyn.orgethz.ch

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 1.3–1.9 | m | 4 H | Cyclohexane ring protons | |

| 2.0 | s | 3 H | -OCOCH₃ | |

| 2.1–2.2 | m | 2 H | Cyclohexane ring protons | |

| 2.7 | d | 1 H | -OH | 5.5 |

| 4.1 | m | 1 H | CH-OH | |

| 4.4 | t | 1 H | CH-NO₂ | 10.5 |

| 5.1–5.3 | m | 1 H | CH-OAc |

Note: 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbons are influenced by the attached functional groups. The carbon atom bonded to the nitro group (C-2) is typically shifted downfield, while the carbons bonded to the hydroxyl groups (C-1 and C-3) also appear at characteristic chemical shifts. Solid-state ¹³C NMR analysis has been used to identify the presence of different diastereomers of 2-nitrocyclohexane-1,3-diol. researcher.life

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers valuable information about the functional groups present in 2-nitrocyclohexane-1,3-diol.

FTIR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the hydroxyl (-OH) and nitro (-NO₂) groups. The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations, often broadened due to hydrogen bonding. The strong asymmetric and symmetric stretching vibrations of the nitro group typically appear around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

For the related compound 2-bromo-2-nitrocyclohexane-1,3-diol, infrared spectroscopy revealed bands at 3480 and 3400 cm⁻¹ corresponding to OH groups and a band at 1545 cm⁻¹ with a shoulder at 1560 cm⁻¹ attributed to the NO₂ group. cdnsciencepub.com

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. It can be used to study the carbon-carbon bonds of the cyclohexane ring and the symmetric vibrations of the nitro group. Studies on related compounds have utilized Raman spectroscopy to characterize the chemical composition and locate essential oil reservoirs in plant roots. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for 2-Nitrocyclohexane-1,3-diol Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Nitro (-NO₂) | Asymmetric Stretch | ~1550 |

| Nitro (-NO₂) | Symmetric Stretch | ~1370 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-nitrocyclohexane-1,3-diol. It also provides structural information through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the compound and can be used to deduce its structure. For instance, the loss of a nitro group (NO₂) or a hydroxyl group (OH) would result in characteristic fragment ions. The NIST WebBook provides mass spectral data for the related compound nitrocyclohexane (B1678964), showing a molecular ion peak and subsequent fragmentation.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula of the compound by measuring the mass-to-charge ratio (m/z) with high accuracy. nih.gov Predicted collision cross-section (CCS) values for various adducts of 2-nitrocyclohexane-1,3-diol have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Gas chromatography-mass spectrometry (GC-MS) has been employed in the analysis of plant extracts, identifying related compounds such as 1-hexyl-2-nitrocyclohexane. amazonaws.com

Table 3: Predicted Collision Cross Section (CCS) Values for 2-Nitrocyclohexane-1,3-diol Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.07608 | 130.3 |

| [M+Na]⁺ | 184.05802 | 135.8 |

| [M-H]⁻ | 160.06152 | 131.1 |

| [M+NH₄]⁺ | 179.10262 | 149.0 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and the absolute configuration of chiral centers.

The crystal structure of a related compound, trans,trans-2-nitrocyclohexane-1,3-diol, has been mentioned in the context of synthetic studies, indicating its utility as a starting material for various chemical transformations. cdnsciencepub.comcdnsciencepub.com

Computational and Theoretical Chemistry Studies of 2 Nitrocyclohexane 1,3 Diol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and properties of 2-nitrocyclohexane-1,3-diol. These methods solve the Schrödinger equation, albeit with approximations, to model molecular characteristics. liverpool.ac.uk

DFT Studies: DFT methods, such as B3LYP with a 6-31G** basis set, have been theorized for modeling the role of the nitro group in stereoselective reactions of 2-nitrocyclohexane-1,3-diol. DFT calculations are also used to simulate ¹³C chemical shifts for validating proposed structures. Furthermore, DFT has been employed to investigate the inhibitory effects of related nitro-containing compounds on enzymes by minimizing their energy using the B3LYP/6-311G basis set before docking studies. nih.gov

Ab Initio Methods: High-level ab initio calculations are crucial for accurately determining the conformational energies of nitroalkanes. acs.org Methods like MP2 (Møller-Plesset perturbation theory) are used to obtain reliable conformational energies, which are then used to parameterize force fields for more extensive simulations. acs.org For instance, molecular orbital calculations using CNDO/2 and INDO approximations have shown good agreement with experimental coupling constants for various dienes and diynes. cdnsciencepub.com These methods help in understanding the relative importance of σ and π pathways for long-range coupling constants. cdnsciencepub.com

Applications in Reaction Modeling: Quantum mechanics (QM) analysis is valuable for modeling reaction profiles. For example, in Menke nitration, QM calculations help in evaluating reaction energy profiles and identifying the most favorable reaction pathways by analyzing transition state geometries. wuxibiology.com

The following table summarizes common quantum chemical methods and their applications in studying nitro-containing compounds:

| Method | Basis Set | Application | Key Insights |

| DFT (B3LYP) | 6-31G** | Modeling stereoselective reactions | Elucidates the role of the nitro group in directing stereochemistry. |

| DFT | --- | Simulating ¹³C chemical shifts | Validates molecular structures by comparing with experimental data. |

| Ab Initio (MP2) | --- | Calculating conformational energies | Provides accurate energy landscapes for developing force fields. acs.org |

| CNDO/2, INDO | --- | Calculating coupling constants | Determines the relative importance of σ and π electronic pathways. cdnsciencepub.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 2-nitrocyclohexane-1,3-diol and related systems over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, solvent effects, and interactions with other molecules. mdpi.com

Force Field Development: A critical component of MD simulations is the force field, which defines the potential energy of the system. For nitro-containing compounds, specific force fields like CHARMM C27rn have been developed. acs.org These force fields are parameterized using high-accuracy quantum mechanics calculations to reproduce experimental properties like liquid density. acs.org

Studying Molecular Interactions: MD simulations are widely used to investigate the binding of ligands to biomolecules, such as enzymes. mdpi.com For example, simulations can reveal the binding modes of inhibitors and explain isoform selectivity. mdpi.com They can also shed light on the role of co-factors and the dynamic stability of protein-ligand complexes. mdpi.com

Conformational Sampling: By simulating the molecule's movement over time, MD can explore different conformations and their relative stabilities. This is particularly important for flexible molecules like substituted cyclohexanes.

The table below outlines the key aspects of MD simulations for studying nitro-containing systems:

| Simulation Aspect | Method/Tool | Application | Information Gained |

| Force Field | CHARMM C27rn | Parameterization for nitroalkanes | Accurate representation of intermolecular and intramolecular forces. acs.org |

| Simulation Package | NAMD, GROMACS, AMBER | Running MD simulations | Trajectories of atomic positions and velocities over time. mdpi.comulakbim.gov.tr |

| Analysis | RMSD, Cluster Analysis | Analyzing simulation trajectories | Dynamic stability, conformational changes, and binding modes. mdpi.com |

Prediction of Stereoisomer Stability and Conformations

The cyclohexane (B81311) ring in 2-nitrocyclohexane-1,3-diol can adopt various conformations, and the substituents can be arranged in different stereochemical configurations. Computational methods are essential for predicting the most stable isomers and their conformations.

Conformational Analysis: The cyclohexane ring typically adopts a chair conformation to minimize steric strain. vulcanchem.com For substituted cyclohexanes, the relative stability of conformers (e.g., diequatorial vs. diaxial) is a key area of study. libretexts.orgstackexchange.com In solution, isomers may exist as a mixture of two or more conformational isomers. acs.org For example, in trans,trans-2-nitrocyclohexane-1,3-diol, transformations have been studied as model reactions for nitro sugars. cdnsciencepub.comcdnsciencepub.com

Stereoisomer Stability: The presence of multiple chiral centers in 2-nitrocyclohexane-1,3-diol gives rise to several stereoisomers. libretexts.org Computational studies can estimate the relative thermodynamic stability of these isomers. For instance, in disubstituted cyclohexanes, the trans isomers exist as enantiomeric pairs, while the cis isomer is often a meso compound and a diastereomer of the trans isomers. libretexts.org The stability can be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl groups, which is favored in a gauche conformation. stackexchange.com

Solvent Effects: The stability of conformers can be significantly influenced by the solvent. Computational models, such as COSMO-RS, can be used to predict how the solvent affects the enantiomeric excess. The dielectric constant of the solvent can influence intramolecular hydrogen bonding, which in turn affects conformational preferences. liverpool.ac.uk

The following table summarizes the factors influencing the stability of 2-nitrocyclohexane-1,3-diol stereoisomers:

| Factor | Description | Computational Approach |

| Conformation | The spatial arrangement of atoms (e.g., chair, boat). The chair conformation is generally the most stable for cyclohexanes. vulcanchem.com | Energy minimization using force fields or quantum mechanics. |

| Stereoisomerism | The 3D arrangement of substituents (cis/trans, R/S). | Calculation of relative energies of different stereoisomers. |

| Intramolecular H-Bonding | Hydrogen bonds between the hydroxyl groups can stabilize certain conformations. stackexchange.com | Analysis of molecular geometry and electron density. |

| Solvent Effects | The polarity of the solvent can influence conformational equilibria. liverpool.ac.uk | Continuum solvent models (e.g., COSMO-RS, PCM). sc.edu |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving 2-nitrocyclohexane-1,3-diol. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Nitroaldol (Henry) Reaction: The synthesis of 2-nitrocyclohexane-1,3-diol often involves a nitroaldol (Henry) reaction. vulcanchem.com This reaction proceeds via the deprotonation of a nitroalkane to form a nitronate ion, which then attacks a carbonyl group. vulcanchem.com Computational studies can model this process, including the subsequent cyclization to form the cyclohexane ring.

Transition State Theory: Transition state theory is used to calculate reaction rates based on the properties of the transition state structure. upertis.ac.id Computational methods can locate the transition state on the potential energy surface and calculate its energy (the activation energy). For example, DFT has been used to model the transition states in the nitration of cyclohexane-1,3-diol.

Kinetic Isotope Effects (KIEs): Comparing the reaction rates of isotopically labeled molecules can provide detailed information about the transition state. Computational methods like the PI-FEP/UM method can accurately compute KIEs, including secondary KIEs, which are difficult to measure experimentally. pnas.org These calculations have been used to study proton transfer reactions in nitroalkane oxidase, revealing differential tunneling effects between the enzymatic and uncatalyzed reactions. pnas.org

The table below highlights computational approaches to studying reaction mechanisms:

| Concept | Computational Method | Application to 2-Nitrocyclohexane-1,3-diol |

| Reaction Pathway | DFT, Ab Initio | Modeling the steps of the Henry reaction. vulcanchem.com |

| Transition State | DFT, Variational Transition-State Theory | Locating transition states and calculating activation energies for nitration and other reactions. researchgate.net |

| Kinetic Isotope Effects | Path-Integral Simulations (PI-FEP/UM) | Investigating proton transfer mechanisms in related nitroalkane systems. pnas.org |

Development of Computational Models for Nitro-Containing Systems

The unique electronic properties of the nitro group necessitate the development of specialized computational models to accurately describe its behavior.

Force Field Parameterization: As mentioned earlier, creating accurate force fields is essential for MD simulations. For nitroalkanes, this involves fitting parameters to high-level QM calculations and experimental data to correctly model properties like conformational energies and liquid densities. acs.org

Continuum and Cluster Models: To account for solvent effects, computational models can incorporate the solvent either implicitly (as a continuum) or explicitly (as individual molecules). sc.edu The Polarizable Continuum Model (PCM) is a common implicit solvent model. sc.edu Cluster models, where a few solvent molecules are explicitly included in the QM calculation, can provide a more detailed picture of specific solvent-solute interactions. sc.edu These models have been used to study the "nitroalkane anomaly," an unusual relationship between rates and equilibria in proton-transfer reactions. sc.edu

Hybrid QM/MM Methods: For large systems, such as an enzyme with a bound substrate, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. In this approach, the reactive part of the system (e.g., the substrate and the enzyme's active site) is treated with QM, while the rest of the protein and solvent are treated with the more computationally efficient MM.

The development of these computational models is an ongoing area of research, aiming to provide increasingly accurate and predictive tools for studying complex chemical systems like 2-nitrocyclohexane-1,3-diol.

Synthetic Applications and Chemical Transformations of 2 Nitrocyclohexane 1,3 Diol Scaffolds

Precursor for Nitro Sugars and Analogues

The structural and stereochemical similarities between 2-nitrocyclohexane-1,3-diol and nitro sugars make it an excellent model compound for studying the synthesis and reactions of this important class of carbohydrates. cdnsciencepub.comcdnsciencepub.com The ready availability of 2-nitrocyclohexane-1,3-diol, prepared through the cyclization of glutaraldehyde (B144438) with nitromethane (B149229), provides a convenient starting point for investigating reactions that are applicable to the more complex chemistry of nitro sugars. cdnsciencepub.comcdnsciencepub.com

Transformations such as methylation, dehydration, and dehydroacetylation have been successfully carried out on 2-nitrocyclohexane-1,3-diol and its diacetate derivative as model reactions for synthetic work on nitro sugars. cdnsciencepub.comcdnsciencepub.com These studies help in understanding the reactivity and stereochemical outcomes of reactions involving the nitro and hydroxyl groups, which is crucial for the targeted synthesis of specific nitro sugar derivatives.

Furthermore, the intramolecular Henry reaction, a key carbon-carbon bond-forming reaction, has been studied in the context of nitro sugar synthesis. The cyclization of nitro sugars via an intramolecular Henry reaction is a valuable method for creating carbocyclic sugars, and 2-nitrocyclohexane-1,3-diol serves as a useful model for optimizing these cyclization conditions. rsc.org

Intermediates in Asymmetric Catalysis

The chiral nature of 2-nitrocyclohexane-1,3-diol, which possesses multiple stereocenters, makes it a valuable intermediate in the field of asymmetric catalysis. vulcanchem.com Its derivatives can be employed as chiral ligands or auxiliaries to control the stereochemical outcome of chemical reactions.

The synthesis of highly decorated chiral 2-nitro-cyclohexane carboxylic esters has been achieved through organocatalyzed cascade reactions. researchgate.net These reactions, often promoted by cinchona alkaloid-derived primary amines, demonstrate the utility of nitrocyclohexane (B1678964) scaffolds in generating enantiomerically enriched products. researchgate.net The use of microwave irradiation has been shown to improve reaction times and diastereoselectivity in these transformations. researchgate.net

Moreover, the nitroaldol (Henry) reaction itself, which is used to synthesize the 2-nitrocyclohexane-1,3-diol scaffold, is a prime target for asymmetric catalysis. psu.edulibretexts.org The development of catalytic systems that can control the stereochemistry of this reaction allows for the enantioselective synthesis of 2-nitrocyclohexane-1,3-diol and its derivatives, which can then be used as chiral building blocks in further synthetic endeavors. psu.edu

Scaffold for Heterocyclic Compound Synthesis

The functional groups present in 2-nitrocyclohexane-1,3-diol provide multiple points for modification, making it a versatile scaffold for the synthesis of a wide range of heterocyclic compounds. vulcanchem.comuou.ac.injmchemsci.com The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. vulcanchem.com The hydroxyl groups can be functionalized to act as leaving groups or to direct cyclization reactions. cdnsciencepub.com

The transformation of 2-nitrocyclohexane-1,3-diol derivatives into various heterocyclic systems has been demonstrated. For instance, treatment of its diacetate with ammonia (B1221849) leads to the formation of trans,trans-1,3-diacetamido-2-nitrocyclohexane, a precursor to vicinal triamino compounds. cdnsciencepub.com

Furthermore, the nitroalkene intermediates that can be generated from 2-nitrocyclohexane-1,3-diol are valuable synthons in cycloaddition reactions. cdnsciencepub.comresearchgate.net These reactions provide access to a variety of five- and six-membered heterocyclic rings. researchgate.netorganic-chemistry.org The reactivity of these nitroalkenes allows for the construction of complex heterocyclic frameworks through domino or tandem reaction sequences. researchgate.net

Construction of Carbon-Carbon Bonds (e.g., Henry and Michael Adducts)

The 2-nitrocyclohexane-1,3-diol scaffold is intrinsically linked to powerful carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction and the Michael addition. numberanalytics.comarkat-usa.org The synthesis of the scaffold itself involves an intramolecular Henry reaction. cdnsciencepub.comvulcanchem.com

The Henry reaction is a classic method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. psu.eduthieme-connect.de In the synthesis of 2-nitrocyclohexane-1,3-diol, nitromethane acts as the nucleophile that attacks the two aldehyde groups of glutaraldehyde, leading to a cyclized product. orgsyn.org This reaction can be catalyzed by bases and its stereochemical outcome can be influenced by the reaction conditions. vulcanchem.compsu.edu

Furthermore, derivatives of 2-nitrocyclohexane-1,3-diol can serve as precursors to α-nitroolefins through dehydration. cdnsciencepub.com These nitroolefins are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles to form new carbon-carbon bonds. cdnsciencepub.com This strategy allows for the introduction of diverse substituents onto the cyclohexane (B81311) ring, further expanding the synthetic utility of the scaffold. researchgate.net

Table 1: Key Carbon-Carbon Bond Forming Reactions Involving the 2-Nitrocyclohexane-1,3-diol Scaffold

| Reaction Type | Reactants | Key Intermediate/Product | Significance |

| Henry (Nitroaldol) Reaction | Glutaric dialdehyde (B1249045), Nitromethane | 2-Nitrocyclohexane-1,3-diol | Primary synthesis of the scaffold. cdnsciencepub.comvulcanchem.com |

| Michael Addition | α-Nitroolefin (from 2-nitrocyclohexane-1,3-diol), Nucleophile | Michael Adduct | Formation of new C-C bonds and functionalization of the ring. cdnsciencepub.comresearchgate.net |

Role in Advanced Materials Science Precursors

While the primary applications of 2-nitrocyclohexane-1,3-diol have been in the realm of fine chemical synthesis, its unique structure also suggests potential as a precursor for advanced materials. bldpharm.com The presence of multiple functional groups allows for its incorporation into polymeric structures or for its use in the synthesis of specialized monomers.

The ability to introduce specific functionalities and control the stereochemistry of the cyclohexane ring could be leveraged to create materials with tailored properties. For example, the diol functionality could be used for the synthesis of polyesters or polyurethanes, while the nitro group could be transformed to introduce other functionalities or to act as a reactive site for cross-linking. The rigid cyclohexane backbone can impart specific conformational properties to a polymer chain.

Although this area is less explored compared to its applications in organic synthesis, the versatility of the 2-nitrocyclohexane-1,3-diol scaffold presents opportunities for the development of new materials with unique optical, electronic, or mechanical properties. Further research is needed to fully realize the potential of this compound in materials science.

Future Research Directions and Emerging Trends

The exploration of 2-nitrocyclohexane-1,3-diol and its derivatives continues to open new avenues in synthetic chemistry and materials science. Future research is poised to capitalize on cutting-edge technologies and methodologies to enhance the synthesis, control the stereochemistry, and expand the utility of this versatile chemical scaffold. The following sections outline key emerging trends and future research directions.

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Condition Range |

|---|---|

| Catalyst (SO₄²⁻/Fe₂O₃) | 5–10 wt% |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Solvent | DMF/Cyclohexane (1:1 v/v) |

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for 2-Nitrocyclohexane-1,3-diol?

Methodological Answer:

Discrepancies between experimental and predicted spectra require:

- Data triangulation : Cross-validate using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

- Computational validation : Employ density functional theory (DFT) to simulate ¹³C chemical shifts. Tools like the CSEARCH protocol identify structural mismatches (e.g., deviations >2 ppm warrant revision) .

- X-ray crystallography : Resolve ambiguous stereochemistry or nitro-group positioning .

Basic: What are the stability profiles of 2-Nitrocyclohexane-1,3-diol under varying storage and experimental conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., >150°C) .

- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent nitro-group degradation.

- Hydrolytic stability : Test in aqueous buffers (pH 3–10) at 25–50°C; monitor via HPLC for byproduct formation .

Advanced: What kinetic mechanisms govern the oxidation of 2-Nitrocyclohexane-1,3-diol, and how can rate constants be determined?

Methodological Answer:

- Experimental design : Use UV-Vis spectroscopy (λmax ~525 nm) to track Mn(VII)-mediated oxidation. Fix [KMnO₄] and vary [diol] to establish pseudo-first-order kinetics .

- Activation parameters : Calculate ΔH‡, ΔS‡, and ΔG‡ via Arrhenius and Eyring plots. For example, ΔS‡ < 0 suggests associative transition states .

- Stoichiometry : Confirm 1:1 molar ratio via iodometric titration of unreacted KMnO₄ .

Q. Table 2: Example Kinetic Data for Diol Oxidation

| [Diol] (M) | Rate Constant (k, s⁻¹) | Temperature (°C) |

|---|---|---|

| 1.34 × 10⁻³ | 2.5 × 10⁻⁴ | 25 |

| 5.36 × 10⁻³ | 6.7 × 10⁻⁴ | 25 |

| 1.07 × 10⁻² | 1.2 × 10⁻³ | 25 |

Advanced: How can researchers investigate the biological activity of 2-Nitrocyclohexane-1,3-diol in cell signaling pathways?

Methodological Answer:

- In vitro assays : Use fluorescence tagging (e.g., NBD-Cl derivatives) to track cellular uptake and subcellular localization .

- Lipid metabolism studies : Incubate with lipid bilayers or liposomes; analyze interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Pathway inhibition : Test in kinase/phosphatease inhibition assays (e.g., ELISA-based) to identify targets in signaling cascades .

Basic: What purification strategies are effective for isolating 2-Nitrocyclohexane-1,3-diol from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1). Monitor fractions via TLC (Rf ~0.3–0.5) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phase (70:30 v/v) .

Advanced: How can computational modeling predict the catalytic behavior of 2-Nitrocyclohexane-1,3-diol in asymmetric synthesis?

Methodological Answer:

- Molecular docking : Simulate interactions with chiral catalysts (e.g., BINOL derivatives) using AutoDock Vina .

- Transition state analysis : Apply DFT (B3LYP/6-31G**) to model nitro-group participation in stereoselective reactions .

- Solvent effects : Use COSMO-RS to predict solvent-induced enantiomeric excess (ee) variations .

Advanced: What strategies mitigate interference from structural analogs (e.g., 2-Amino-1,3-diols) in analytical workflows?

Methodological Answer:

- Derivatization : Convert nitro groups to fluorescent tags (e.g., NBD-Cl) for selective detection via HPLC-FLD .

- Epoxidation : Treat with p-nitroperbenzoic acid to modify double-bond-containing contaminants, followed by TLC separation .

- Paper chromatography : Use Bush A system (heptane/methanol/water) to resolve diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.